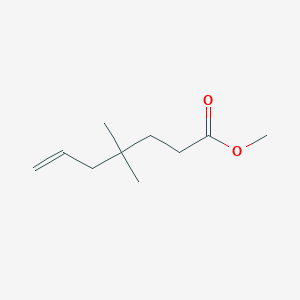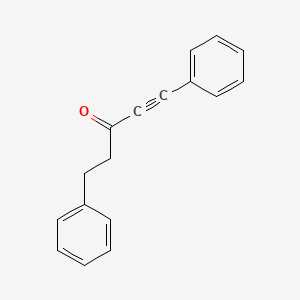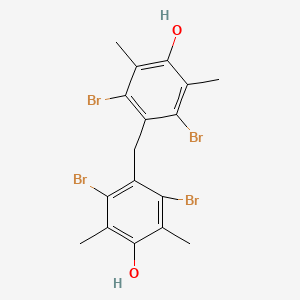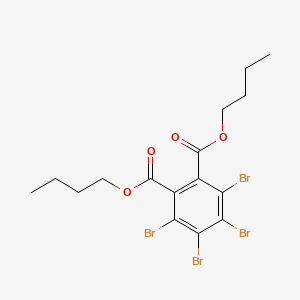
Dibutyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate is a brominated organic compound It is known for its unique structure, which includes a benzene ring substituted with four bromine atoms and two ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate typically involves the esterification of 3,4,5,6-tetrabromophthalic anhydride with butanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. This includes the use of continuous reactors and automated purification systems to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Dibutyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used, depending on the desired transformation.
Major Products
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Hydrolysis: The major products are 3,4,5,6-tetrabromophthalic acid and butanol.
Oxidation and Reduction: The products depend on the specific reaction conditions and reagents used.
科学研究应用
Dibutyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of flame retardants and plasticizers.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the manufacture of polymers and resins, where its brominated structure imparts flame-retardant properties.
作用机制
The mechanism of action of dibutyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and ester groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Bis(2-ethylhexyl) tetrabromophthalate: Another brominated ester with similar flame-retardant properties.
Tetrabromobisphenol A: A widely used flame retardant with a different structural framework.
Hexabromocyclododecane: A brominated compound used in similar applications but with a different chemical structure.
Uniqueness
Dibutyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate is unique due to its specific combination of bromine atoms and ester groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high thermal stability and flame retardancy.
属性
CAS 编号 |
109210-62-0 |
|---|---|
分子式 |
C16H18Br4O4 |
分子量 |
593.9 g/mol |
IUPAC 名称 |
dibutyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H18Br4O4/c1-3-5-7-23-15(21)9-10(16(22)24-8-6-4-2)12(18)14(20)13(19)11(9)17/h3-8H2,1-2H3 |
InChI 键 |
OSXGYORJRMODEX-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]](/img/structure/B14319481.png)
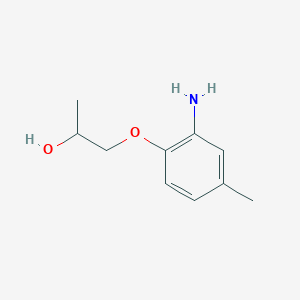

![N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14319495.png)
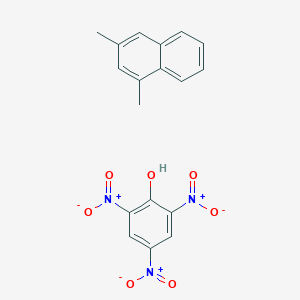
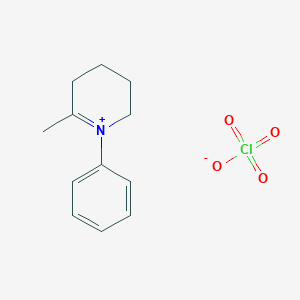
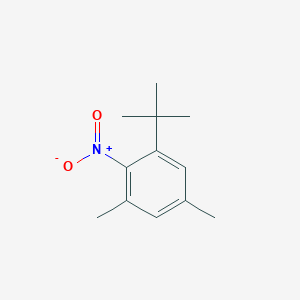
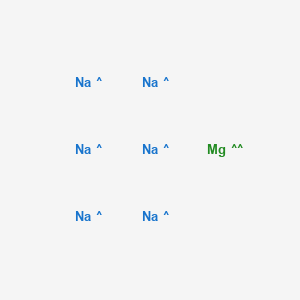
diphenyl-lambda~5~-phosphane](/img/structure/B14319512.png)
![1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene](/img/structure/B14319524.png)

